molecular formula C16H26O2 B14248919 [1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate CAS No. 215179-76-3

[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate

Cat. No.: B14248919
CAS No.: 215179-76-3
M. Wt: 250.38 g/mol
InChI Key: KRMWWIQCEHLYKO-UHFFFAOYSA-N
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Description

[1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate is an organic compound that features a unique structure combining a bicyclohexane moiety with a 2-methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate typically involves the esterification of [1,1’-Bi(cyclohexane)]-1-ol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler analog with a single cyclohexane ring.

    Cyclohexanol: Contains a hydroxyl group instead of an ester group.

    Cyclohexanone: Features a ketone group instead of an ester group.

Uniqueness

The unique combination of a bicyclohexane moiety with a 2-methylprop-2-enoate group distinguishes [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate from other similar compounds. This structure imparts specific chemical and physical properties that are valuable in various applications.

Properties

CAS No.

215179-76-3

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(1-cyclohexylcyclohexyl) 2-methylprop-2-enoate

InChI

InChI=1S/C16H26O2/c1-13(2)15(17)18-16(11-7-4-8-12-16)14-9-5-3-6-10-14/h14H,1,3-12H2,2H3

InChI Key

KRMWWIQCEHLYKO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1(CCCCC1)C2CCCCC2

Origin of Product

United States

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